2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol
Description
Chemical Identity and Nomenclature
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic organic compound characterized by a pyrimidine backbone substituted with chlorine, hydroxyl, and trifluoromethyl functional groups. Its systematic IUPAC name, This compound , reflects the positions of these substituents on the six-membered aromatic ring. The compound’s molecular formula, C₅H₂ClF₃N₂O , underscores its structural complexity, with a molecular weight of 198.53 g/mol .
The SMILES string (FC(C₁=CN=C(Cl)N=C₁O)(F)F) provides a linear notation of its atomic connectivity, highlighting the chlorine atom at position 2, the hydroxyl group at position 4, and the trifluoromethyl group at position 5. While the full InChI identifier is not explicitly provided in available sources, its structural similarity to other pyrimidine derivatives suggests a standardized representation akin to InChI=1S/C5H2ClF3N2O/c6-3-1-2(12)11-4(7)5(8,9)10-3/h1,12H .
A comparative analysis of related pyrimidine derivatives reveals distinct structural and molecular differences (Table 1). For instance, replacing the hydroxyl group with a bromine atom in 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol increases the molecular weight to 242.98 g/mol, while esterification of the carboxylic acid moiety in ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate results in a molecular weight of 254.59 g/mol.
Table 1: Structural Comparison of Pyrimidine Derivatives
Historical Context and Discovery Timeline
The synthesis of this compound aligns with advancements in fluorinated heterocyclic chemistry during the early 21st century. While its exact discovery date remains undocumented, the assignment of its CAS registry number (1805626-76-9 ) indicates commercial availability by the mid-2010s. This timeline coincides with growing interest in trifluoromethylated pyrimidines as intermediates in pharmaceuticals and agrochemicals.
Early synthetic routes likely involved halogenation and trifluoromethylation strategies. For example, ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6) serves as a precursor in nucleophilic substitution reactions, suggesting analogous methods for introducing the hydroxyl group in the target compound. The development of robust catalytic systems for CF₃-group incorporation, such as copper-mediated trifluoromethylation, further enabled access to such derivatives.
Position in Heterocyclic Chemistry
As a pyrimidine derivative, this compound occupies a critical niche in heterocyclic chemistry. The pyrimidine core—a six-membered ring with nitrogen atoms at positions 1 and 3—exhibits aromaticity stabilized by π-electron delocalization. Substituents like chlorine and trifluoromethyl groups significantly alter its electronic properties:
- The chlorine atom at position 2 acts as an electron-withdrawing group, reducing electron density at adjacent carbon atoms and directing electrophilic attacks to meta positions.
- The trifluoromethyl group at position 5 intensifies this electron-deficient character, enhancing susceptibility to nucleophilic substitution reactions.
- The hydroxyl group at position 4 introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions.
Comparative studies with 2-chloro-5-fluoropyrimidin-4-ol (CAS 155-12-4) reveal that replacing fluorine with a CF₃ group amplifies steric and electronic effects, altering reactivity patterns. Similarly, the absence of a hydroxyl group in 2-chloro-5-(trifluoromethyl)pyrimidine (CAS 69034-12-4) underscores the role of this moiety in modulating acid-base behavior.
The compound’s versatility is further evidenced by its role as a building block in synthesizing fused heterocycles. For instance, condensation reactions with amines or thiols could yield pyrimido[4,5-d]pyrimidines or thieno[2,3-d]pyrimidines, classes of compounds with documented bioactivity.
Properties
Molecular Formula |
C5H2ClF3N2O |
|---|---|
Molecular Weight |
198.53 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-1-2(3(12)11-4)5(7,8)9/h1H,(H,10,11,12) |
InChI Key |
ZWRXTLXOXRJSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination Process
The chlorination process is a key step in synthesizing this compound. It can be conducted in either vapor or liquid phases, depending on the desired purity and yield. Common reagents include chlorine gas or phosphoryl chloride (POCl₃), often paired with catalysts like diisopropylethylamine (DIPEA).
Trifluoromethylation
Trifluoromethylation is achieved using sodium trifluoromethanesulfinate (CF₃SO₂Na) and organic peroxides such as tert-butyl hydroperoxide (TBHP). This reaction typically occurs in aqueous media at elevated temperatures ranging from 40°C to 100°C.
Specific Methods
Two-Step Process
One widely adopted method involves:
Direct Vapor Phase Reaction
Another method employs vapor-phase chlorination of pyridine derivatives, such as 3-trifluoromethylpyridine, at high temperatures (150°C–350°C). Catalysts like ZSM-5 molecular sieves are used to enhance selectivity and yield.
Comparison of Methods
Experimental Conditions
Catalysts
Reaction Temperatures
Solvents
Common solvents include ethyl acetate, THF, or isopropyl acetate for extraction purposes.
Yield Optimization
To improve yield and selectivity:
- Use high-purity reagents.
- Optimize catalyst composition and reaction temperature.
- Employ environmentally friendly solvents or solvent-free systems when possible.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group at the 4-position can participate in oxidation and reduction reactions, leading to the formation of corresponding ketones or alcohols.
Coupling Reactions: The trifluoromethyl group at the 5-position can engage in coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH₂), thiourea, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are common.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-(trifluoromethyl)pyrimidin-4-ol or 2-alkoxy-5-(trifluoromethyl)pyrimidin-4-ol can be formed.
Oxidation and Reduction Products: Oxidation can yield 2-chloro-5-(trifluoromethyl)pyrimidin-4-one, while reduction can produce this compound derivatives.
Coupling Products: Various coupled products depending on the organometallic reagent used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research has indicated that 2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol exhibits potential antimicrobial activity. Studies have shown that it can inhibit various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs, suggesting its potential use in treating inflammatory diseases .
Drug Development
Due to its structural features, this compound serves as a valuable building block in synthesizing more complex pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs derived from it.
Agrochemical Applications
Herbicides and Pesticides
The compound is also explored for its utility in agrochemicals. Its ability to act as an intermediate in the synthesis of various herbicides and pesticides highlights its importance in agricultural chemistry. The trifluoromethyl group contributes to the biological activity of these agrochemical products, potentially enhancing their effectiveness against pests and weeds .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyrimidine ring can significantly affect its interaction with biological targets. For instance, adding different substituents at specific positions can enhance or diminish its antimicrobial and anti-inflammatory properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The derivatives exhibited varying degrees of effectiveness, with some showing potency comparable to existing antibiotics.
Case Study 2: Anti-inflammatory Activity
In another research effort, animal models were used to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in edema when administered to subjects with induced inflammatory conditions, suggesting its potential application in clinical settings for managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, leading to either agonistic or antagonistic effects.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including kinases, proteases, and ion channels, affecting signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Below is a detailed comparison of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol with analogous compounds, focusing on substituent patterns, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Observations
Acyl chloride derivatives (e.g., 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride) exhibit high reactivity, enabling use in cross-coupling reactions for agrochemical synthesis .
Biological Activity: Amino alcohol derivatives, such as 3-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-propan-1-ol, demonstrate enhanced binding to kinase ATP pockets due to their flexible side chains . The trifluoromethyl group universally improves metabolic stability across all analogs, a critical feature for drug candidates .
Synthetic Utility :
- Ketone-containing analogs (e.g., 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one) are synthesized via phosphoryl chloride-mediated reactions, highlighting the role of electrophilic reagents in pyrimidine functionalization .
Pharmaceutical Development
This compound derivatives are pivotal in kinase inhibitor design. For example, tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate (a derivative) is a precursor in NSCLC therapies targeting EGFR mutations .
Biological Activity
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom and a trifluoromethyl group, which significantly influences its biological activity. The presence of these functional groups enhances lipophilicity and alters the electronic properties, making it a candidate for various pharmacological applications.
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were reported to be 19.45 ± 0.07 μM and 42.1 ± 0.30 μM respectively, indicating its potential as an anti-inflammatory agent comparable to established drugs like celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib | ~0.04 | ~0.04 |
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. It was evaluated for its antibacterial activity, revealing minimum inhibitory concentrations (MICs) as low as ≤0.06 μg/mL against Gram-positive bacteria . This suggests that it may be effective in treating infections caused by resistant strains.
3. Anticancer Potential
Recent studies have explored the anticancer properties of pyrimidine derivatives, including this compound. It has been found to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against MDA-MB-231 breast cancer cells while sparing normal cells . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the pyrimidine scaffold can significantly alter potency and selectivity for specific biological targets:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against COX enzymes |
| Variation in substituents on the pyrimidine ring | Altered selectivity for bacterial targets |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation comparable to indomethacin, indicating its potential as an alternative anti-inflammatory treatment .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial effects highlighted that this compound not only inhibited bacterial growth but also showed minimal toxicity towards human cells, making it a promising candidate for further development in antibiotic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
